molecular formula C10H3Cl2FN2 B1469745 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile CAS No. 881313-89-9

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Cat. No.: B1469745
CAS No.: 881313-89-9
M. Wt: 241.05 g/mol
InChI Key: GNNKGLQCSCJBCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile typically involves the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile. The reaction mixture is heated from 65°C to 85°C and refluxed for 1-2 hours. The progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using ammonia water and ethyl acetate. The organic phase is concentrated to yield the crude product, which is then purified by column chromatography to obtain the pure compound as a pale yellow crystalline powder .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in a controlled environment to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact mechanism of action can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,4-Dichloro-6-fluoroquinoline: This compound is structurally similar but lacks the carbonitrile group.

    2,4-Dichloroquinoline: This compound lacks both the fluorine and carbonitrile groups.

    6-Fluoroquinoline: This compound lacks the chlorine and carbonitrile groups.

Uniqueness: 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, as well as the carbonitrile group. These functional groups contribute to its distinct chemical properties and reactivity, making it a valuable building block in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2,4-dichloro-6-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2FN2/c11-9-6-3-5(13)1-2-8(6)15-10(12)7(9)4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNKGLQCSCJBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856640
Record name 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881313-89-9
Record name 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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